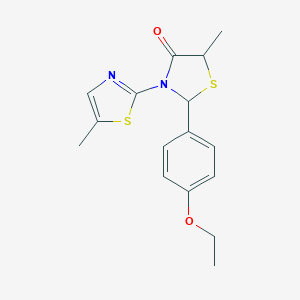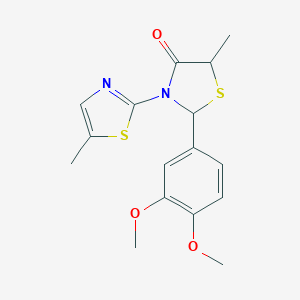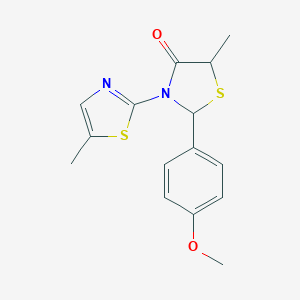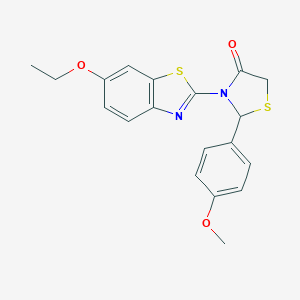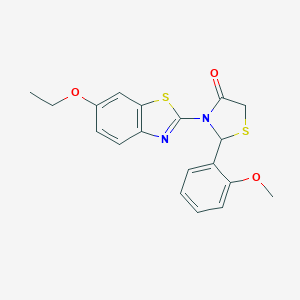![molecular formula C20H14ClN3O2 B277764 N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B277764.png)
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide, also known as CLP290, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2007 by researchers at the University of North Carolina at Chapel Hill. Since then, CLP290 has been the subject of numerous scientific studies and clinical trials.
Mécanisme D'action
The mechanism of action of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide involves the activation of TRPC6 channels in cells. These channels are involved in the regulation of calcium signaling, which is important for a variety of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By activating TRPC6 channels, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide is able to modulate calcium signaling and produce a variety of beneficial effects.
Biochemical and Physiological Effects:
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide has been shown to produce a number of biochemical and physiological effects in cells and animals. These effects include the activation of TRPC6 channels, the modulation of calcium signaling, the reduction of pain and inflammation, the improvement of lung function in cystic fibrosis patients, and the reduction of seizure activity in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide has several advantages for use in lab experiments, including its small size, its ability to activate TRPC6 channels, and its well-characterized structure and mechanism of action. However, there are also some limitations to its use, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide. One area of interest is the development of more potent and selective TRPC6 activators that can be used for therapeutic purposes. Another area of interest is the investigation of the potential of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide for the treatment of other conditions, such as inflammatory bowel disease and chronic obstructive pulmonary disease. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide and its effects on calcium signaling in cells.
Méthodes De Synthèse
The synthesis of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide involves a multi-step process that begins with the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with N-(2-chloro-5-nitrophenyl)oxazolidin-2-one to form the corresponding N-(2-chloro-5-nitrophenyl)-4-methylbenzamide. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting compound is then reacted with pyridine-2-carboxylic acid to form the final product, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide.
Applications De Recherche Scientifique
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications in a variety of conditions, including neuropathic pain, epilepsy, and cystic fibrosis. In particular, N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide has been shown to activate a specific ion channel called TRPC6, which is involved in the regulation of calcium signaling in cells. This activation has been shown to have a number of beneficial effects, including reducing pain and inflammation, improving lung function in cystic fibrosis patients, and reducing seizure activity in animal models of epilepsy.
Propriétés
Formule moléculaire |
C20H14ClN3O2 |
|---|---|
Poids moléculaire |
363.8 g/mol |
Nom IUPAC |
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H14ClN3O2/c1-12-4-6-13(7-5-12)19(25)23-16-11-14(8-9-15(16)21)20-24-18-17(26-20)3-2-10-22-18/h2-11H,1H3,(H,23,25) |
Clé InChI |
OKAJWIDCRAWBAG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)


